5-Methyl-2-nitro-4-(trifluoromethyl)phenol
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Overview
Description
5-Methyl-2-nitro-4-(trifluoromethyl)phenol is a chemical compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.13 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-nitro-4-(trifluoromethyl)phenol typically involves a multi-step process. One common method includes the nitration of 5-Methyl-4-(trifluoromethyl)phenol, followed by purification steps to isolate the desired product . The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar nitration processes on a larger scale, with additional steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-nitro-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction of the nitro group can yield amines, which can further participate in various substitution reactions.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and their derivatives.
Substitution: Halogenated phenols and other substituted products.
Scientific Research Applications
5-Methyl-2-nitro-4-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-nitro-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Methyl-2-nitro-4-(trifluoromethyl)phenol is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenol ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
5-methyl-2-nitro-4-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-4-2-7(13)6(12(14)15)3-5(4)8(9,10)11/h2-3,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVIJKHEMUEFIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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